molecular formula C10H13N3O4 B14665444 N,N,3,4-Tetramethyl-2,6-dinitroaniline CAS No. 40487-40-9

N,N,3,4-Tetramethyl-2,6-dinitroaniline

Cat. No.: B14665444
CAS No.: 40487-40-9
M. Wt: 239.23 g/mol
InChI Key: NRMYUJBWRRMJDZ-UHFFFAOYSA-N
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Description

N,N,3,4-Tetramethyl-2,6-dinitroaniline is a chemical compound of significant interest in scientific research, belonging to the dinitroaniline class . Dinitroanilines are widely recognized for their role as microtubule inhibitors, a mechanism by which they disrupt the formation of cellular microtubules from tubulin dimers . This fundamental action makes them valuable tools for researchers studying cell division, cytoskeletal dynamics, and the development of anti-parasitic agents, with studies showing efficacy against protozoan parasites like Cryptosporidium parvum and Leishmania . The specific substitutions on the N,N,3,4-Tetramethyl derivative are designed to alter the molecule's hydrophilicity and binding properties, which can influence its solubility, cellular uptake, and overall bioavailability in experimental systems . As a pre-emergence herbicide, the parent class of dinitroanilines is known to inhibit root and shoot growth in plants by disrupting mitosis, specifically through the inhibition of spindle microtubule formation, leading to the characteristic swelling of root tips and arrested metaphase . Researchers utilize this compound and its analogs to probe tubulin interactions in various biological models. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, noting that compounds in this class may possess toxicity and should be used in accordance with established laboratory safety protocols.

Properties

CAS No.

40487-40-9

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

N,N,3,4-tetramethyl-2,6-dinitroaniline

InChI

InChI=1S/C10H13N3O4/c1-6-5-8(12(14)15)10(11(3)4)9(7(6)2)13(16)17/h5H,1-4H3

InChI Key

NRMYUJBWRRMJDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])N(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N,N,3,4-Tetramethyl-2,6-dinitroaniline typically involves the nitration of aniline derivatives. The nitration process is highly exothermic and requires careful control of reaction conditions to prevent decomposition and explosion . A common method involves a two-step process where mononitration is followed by a second nitration step. This process can be conducted in a continuous-flow microreactor to enhance safety and selectivity .

Chemical Reactions Analysis

N,N,3,4-Tetramethyl-2,6-dinitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N,3,4-Tetramethyl-2,6-dinitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential effects on biological systems, particularly its interactions with cellular components.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes and herbicides.

Mechanism of Action

The mechanism of action of N,N,3,4-Tetramethyl-2,6-dinitroaniline involves its interaction with cellular microtubules. It disrupts the mitotic process by interfering with spindle microtubules, leading to cell cycle arrest at metaphase. This mechanism is similar to that of other dinitroaniline herbicides, which cause swelling of root tips and inhibition of lateral root development .

Comparison with Similar Compounds

Key Properties (Inferred from Analogues):

  • Molecular Formula : Likely C₁₀H₁₂N₃O₄ (assuming additional methyl groups compared to 3,4-Dimethyl-2,6-dinitroaniline).
  • Molecular Weight : ~225–240 g/mol.
  • Substituent Effects: The N,N-dimethylamine group enhances steric hindrance and may influence solubility and reactivity compared to non-alkylated analogs.

Structural Analogs and Derivatives

The following table summarizes key structural analogs of N,N,3,4-Tetramethyl-2,6-dinitroaniline, focusing on substituent variations and their implications:

Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Properties Reference
3,4-Dimethyl-2,6-dinitroaniline C₈H₉N₃O₄ 3-Me, 4-Me, NH₂ 211.17 Herbicide metabolite; orange solid, soluble in chloroform/methanol
2-Chloro-4,6-dinitroaniline C₆H₄ClN₃O₄ 2-Cl, 4-NO₂, 6-NO₂ 217.57 Building block in organic synthesis; yellow crystalline powder
2-Bromo-4,6-dinitroaniline C₆H₄BrN₃O₄ 2-Br, 4-NO₂, 6-NO₂ 262.02 Mutagenicity testing; bright yellow powder
Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline) C₁₃H₁₉N₃O₄ 3-Me, 4-Me, N-(1-ethylpropyl) 281.31 Pre-emergent herbicide; degrades to 3,4-Dimethyl-2,6-dinitroaniline
3-Chloro-2,6-dinitroaniline C₆H₄ClN₃O₄ 3-Cl, 2-NO₂, 6-NO₂ 217.57 Precursor for thiocyanatoanilines; synthesized via nucleophilic substitution

Substituent Effects on Properties

A. Solubility and Stability
  • This compound : The N,N-dimethyl group likely reduces water solubility compared to NH₂-substituted analogs (e.g., 3,4-Dimethyl-2,6-dinitroaniline). Steric hindrance from methyl groups may enhance stability against nucleophilic attack.
  • Halogenated Derivatives (Cl/Br): Chloro and bromo substituents increase molecular weight and decrease solubility in polar solvents. For example, 2-Chloro-4,6-dinitroaniline is insoluble in water , while 3,4-Dimethyl-2,6-dinitroaniline is slightly soluble in methanol .
C. Environmental and Toxicological Profiles
  • Degradation : Nitroanilines often degrade via photolysis or microbial action. For example, 3,4-Dimethyl-2,6-dinitroaniline forms as a metabolite of pendimethalin, with a soil half-life influenced by aerobic conditions .
  • N,N-dimethylation in the target compound may reduce acute toxicity compared to primary amines.

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